molecular formula C12H24N2 B2443459 1-(Piperidin-2-ylmethyl)azepane CAS No. 881040-50-2

1-(Piperidin-2-ylmethyl)azepane

Cat. No.: B2443459
CAS No.: 881040-50-2
M. Wt: 196.338
InChI Key: XKPCHBSSELSCOG-UHFFFAOYSA-N
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Description

1-(Piperidin-2-ylmethyl)azepane is a heterocyclic organic compound with the molecular formula C12H24N2. It consists of a seven-membered azepane ring fused with a piperidine ring via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Piperidin-2-ylmethyl)azepane can be synthesized through several methods. One common approach involves the cyclization of appropriate linear precursors. For instance, the reaction of piperidine with azepane derivatives under specific conditions can yield the desired compound . Another method involves the use of nitroarenes, which undergo photochemical dearomative ring expansion to form azepanes .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis starting from commercially available feedstocks. The process may include hydrogenation, cyclization, and reduction steps, often catalyzed by metal complexes .

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-2-ylmethyl)azepane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Mechanism of Action

The mechanism of action of 1-(Piperidin-2-ylmethyl)azepane involves its interaction with molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its fused ring structure, which combines the properties of both piperidine and azepane.

Properties

IUPAC Name

1-(piperidin-2-ylmethyl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-2-6-10-14(9-5-1)11-12-7-3-4-8-13-12/h12-13H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPCHBSSELSCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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